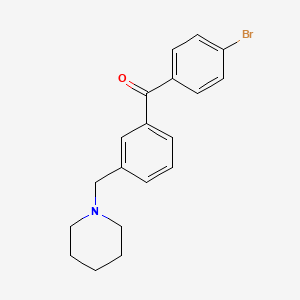

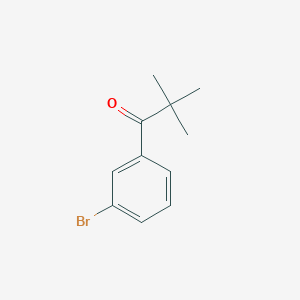

4'-Bromo-3-piperidinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4’-Bromo-3-piperidinomethyl benzophenone” is a chemical compound that likely contains a benzophenone core structure, which is a common motif in organic chemistry and is often used in the synthesis of various pharmaceuticals and organic materials . The “4’-Bromo” and “3-piperidinomethyl” parts of the name suggest that the benzophenone core is substituted with a bromine atom at the 4’ position and a piperidinomethyl group at the 3’ position .

Molecular Structure Analysis

The molecular structure of “4’-Bromo-3-piperidinomethyl benzophenone” would be characterized by the presence of a benzophenone core structure, with a bromine atom attached to one of the phenyl rings at the 4’ position and a piperidinomethyl group attached at the 3’ position . The presence of these substituents would likely have a significant impact on the physical and chemical properties of the compound .Chemical Reactions Analysis

The reactivity of “4’-Bromo-3-piperidinomethyl benzophenone” would be largely determined by the presence of the bromine atom and the piperidinomethyl group . The bromine atom is a good leaving group and could be displaced in nucleophilic substitution reactions . The piperidinomethyl group could potentially undergo reactions involving the piperidine nitrogen or the adjacent methylene group .Physical and Chemical Properties Analysis

The physical and chemical properties of “4’-Bromo-3-piperidinomethyl benzophenone” would be influenced by the presence of the bromine atom and the piperidinomethyl group . For example, the bromine atom would likely increase the compound’s molecular weight and could enhance its lipophilicity, while the piperidinomethyl group could potentially impart basicity .Wissenschaftliche Forschungsanwendungen

Chlorination and Bromination Processes

- 4'-Bromo-3-piperidinomethyl benzophenone, a derivative of benzophenone, has been studied in chlorination treatments. In these processes, brominated products form through electrophilic substitution and subsequent oxidation and hydrolysis, leading to various derivatives including furan-like heterocyclic products. This reaction is highly dependent on pH and chlorine dose (Xiao et al., 2014).

Photoinitiator Synthesis

- Benzophenone derivatives, including this compound, are used in the synthesis of photoinitiators for acrylate polymerization and photo-cleavable protein cross-linking agents. This application highlights the photochemical properties of these compounds in industrial processes (Sibi, 2000).

Fluorescence Properties

- The compound's derivatives exhibit significant photoluminescence properties, both in solution and solid states. This makes them useful in applications requiring fluorescence, such as in certain types of chemical sensors or imaging technologies (Zuo-qi, 2015).

Photosensitization in Polymer Degradation

- Synthesized additives from benzophenone derivatives are used to control the thermal and photo-oxidation of polyolefins. These applications are crucial in managing the stability and degradation of polymers under various environmental conditions (Acosta et al., 1996).

Generation of Organic Compounds

- This compound and its derivatives are involved in the synthesis of various organic compounds, including naphthalene derivatives and furans, through mechanisms like cycloaddition and aromatization. These synthetic pathways are important in organic chemistry and pharmaceutical synthesis (Faragher & Gilchrist, 1976).

Application in Apoptosis and Cancer Research

- Piperidine conjugated benzophenone analogs, related to this compound, have been synthesized and tested for their efficacy in inducing apoptosis in cancer cells. These compounds have shown promising results in targeting specific cancer cells, particularly in melanoma (Zabiulla et al., 2019).

Water Treatment and UV Filter Degradation

- The oxidation of benzophenone derivatives by agents like potassium permanganate and ferrate(VI) is a crucial process in water treatment. These reactions help in the degradation of UV filters and absorbers, improving water quality and reducing human health risks (Yang & Ying, 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The potential applications and future directions for “4’-Bromo-3-piperidinomethyl benzophenone” would depend on its physical and chemical properties, as well as its biological activity . It could potentially be used as a building block in the synthesis of more complex molecules, or it could have applications in fields such as medicinal chemistry or materials science .

Eigenschaften

IUPAC Name |

(4-bromophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO/c20-18-9-7-16(8-10-18)19(22)17-6-4-5-15(13-17)14-21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYLMJAWAQKOFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643137 |

Source

|

| Record name | (4-Bromophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-93-3 |

Source

|

| Record name | (4-Bromophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)